(+)-Igmesine hydrochloride

Beschreibung

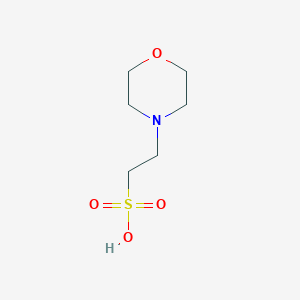

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71119-23-8 (hydrochloride salt) | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063454 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4432-31-9, 145224-94-8, 1266615-59-1 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-morpholino)ethanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Notes and Protocols: In Vitro Application of (+)-Igmesine Hydrochloride in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, in primary neuronal cultures. This document outlines its mechanism of action, protocols for key experiments, and expected outcomes, with a focus on its neuroprotective and neuritogenic properties.

Introduction

This compound is a high-affinity ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to modulate a variety of intracellular signaling pathways, leading to neuroprotective and cognitive-enhancing effects in preclinical models.[1] In vitro studies using primary neuronal cultures are crucial for elucidating the specific cellular and molecular mechanisms underlying these effects. This document details protocols for assessing the neuroprotective and neurite-promoting effects of this compound in primary neuronal cultures.

Mechanism of Action

This compound exerts its effects primarily through the activation of the sigma-1 receptor. The proposed neuroprotective mechanism involves the modulation of several key cellular processes:

-

Modulation of NMDA Receptor Signaling: (+)-Igmesine has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[2] It can modulate NMDA receptor-induced neuronal firing, which is a key factor in glutamate (B1630785) excitotoxicity.[1]

-

Regulation of Intracellular Calcium Homeostasis: Sigma-1 receptor activation can influence intracellular calcium signaling.[1] This may involve buffering glutamate-induced calcium influx, a critical step in preventing excitotoxic neuronal death.

-

Promotion of Neuronal Survival Pathways: Activation of the sigma-1 receptor can lead to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-D-lysine

-

Sterile dissection tools

-

Sterile conical tubes (15 mL and 50 mL)

-

Cell culture plates or coverslips

Procedure:

-

Plate Coating:

-

Coat culture surfaces with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

-

Wash plates three times with sterile water and allow to dry.

-

Coat with 5 µg/mL laminin in DMEM/F12 for at least 4 hours at 37°C before use.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to institutional guidelines.

-

Aseptically remove the uterine horns and place them in ice-cold DMEM/F12.

-

Isolate the embryos and decapitate.

-

Dissect the cortices from the embryonic brains in a sterile petri dish containing ice-cold dissection medium.

-

-

Cell Dissociation:

-

Transfer the cortical tissue to a 15 mL conical tube and wash with sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.

-

Stop the trypsinization by adding 8 mL of DMEM/F12 with 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

-

Cell Plating and Maintenance:

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a density of 1.5 x 10⁵ cells/cm² on the pre-coated culture surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days.

-

Neurons are typically ready for experimental use between days in vitro (DIV) 7 and 10.

-

Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release.

Experimental Workflow:

Procedure:

-

Cell Culture: Culture primary cortical neurons in 96-well plates as described in Protocol 1.

-

Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Pre-treatment: At DIV 7-10, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.

-

Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the negative control. Incubate for 24 hours at 37°C.

-

LDH Assay:

-

Centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity and neuroprotection using the following formulas:

-

% Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

-

% Neuroprotection = [1 - (% Cytotoxicity with Igmesine / % Cytotoxicity with Glutamate alone)] x 100

-

-

Quantitative Data (Illustrative):

The following table presents illustrative data for the neuroprotective effect of this compound against glutamate-induced toxicity in primary cortical neurons.

| (+)-Igmesine HCl (µM) | Neuronal Viability (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 0 (Glutamate only) | 45.3 | ± 4.8 |

| 0.01 | 52.1 | ± 5.1 |

| 0.1 | 68.7 | ± 6.3 |

| 1 | 85.4 | ± 5.9 |

| 10 | 92.6 | ± 4.5 |

| 100 | 94.1 | ± 4.2 |

Protocol 3: Neurite Outgrowth Assay

This protocol describes a method to quantify the effect of this compound on neurite outgrowth in primary neurons.

Experimental Workflow:

Procedure:

-

Cell Plating: Plate primary cortical neurons at a low density (e.g., 2.5 x 10⁴ cells/cm²) on Poly-D-lysine/laminin-coated coverslips in a 24-well plate.

-

Compound Treatment: After 4 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cultures for 72 hours to allow for neurite extension.

-

Immunocytochemistry:

-

Fix the neurons with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and the number of branch points per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Quantitative Data (Illustrative):

The following table presents illustrative data for the effect of this compound on neurite outgrowth in primary cortical neurons.

| (+)-Igmesine HCl (µM) | Average Neurite Length (µm) | Standard Deviation | Average Branch Points per Neuron | Standard Deviation |

| 0 (Vehicle) | 85.2 | ± 9.8 | 3.1 | ± 0.8 |

| 0.01 | 98.6 | ± 11.2 | 3.9 | ± 1.1 |

| 0.1 | 125.4 | ± 14.5 | 5.2 | ± 1.3 |

| 1 | 158.9 | ± 18.3 | 6.8 | ± 1.5 |

| 10 | 165.3 | ± 17.9 | 7.1 | ± 1.4 |

Conclusion

The protocols and illustrative data provided in these application notes serve as a comprehensive resource for investigating the in vitro effects of this compound in primary neuronal cultures. These assays are fundamental for characterizing its neuroprotective and neuritogenic potential and for further elucidating the therapeutic promise of sigma-1 receptor agonists in the context of neurodegenerative diseases and neuronal injury. Researchers should optimize these protocols based on their specific experimental needs and cell culture conditions.

References

Troubleshooting & Optimization

Potential off-target effects of (+)-Igmesine hydrochloride to consider in experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (+)-Igmesine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and secondary targets of this compound?

This compound is a high-affinity and selective sigma-1 (σ1) receptor agonist.[1] Its primary therapeutic effects are believed to be mediated through this interaction. However, like many small molecules, it can interact with other targets, especially at higher concentrations. These are known as off-target effects.

Q2: What are the potential off-target effects of this compound that I should consider in my experiments?

Based on available literature, researchers should consider the following potential off-target effects:

-

Sigma-2 (σ2) Receptors: this compound has very low affinity for σ2 receptors.

-

NMDA Receptor Signaling: It can inhibit the N-methyl-D-aspartate (NMDA) receptor-mediated increase in cyclic guanosine (B1672433) monophosphate (cGMP).[2]

-

Monoamine Transporters: It has been reported to be a weak inhibitor of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) uptake in vitro.[2]

-

Monoamine Oxidase (MAO): It shows negligible activity at MAO-A and MAO-B.[2]

-

Ion Channels: It may modulate the activity of certain voltage-gated potassium (K+) and calcium (Ca2+) channels.[3][4]

Quantitative Data Summary

The following tables summarize the known binding affinities and functional potencies of this compound at its primary and potential off-target sites.

Table 1: Receptor Binding Affinities

| Target | Ligand | Species | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| Sigma-1 (σ1) Receptor | (+)-Igmesine | Rat Brain | Radioligand Binding | 19.1 | 39 ± 8 | [1] |

| Sigma-2 (σ2) Receptor | (+)-Igmesine | - | Radioligand Binding | - | > 1000 |

Table 2: Functional Activity at Off-Target Sites

| Target/Pathway | Ligand | Species/System | Assay Type | IC50 | Reference |

| NMDA-induced cGMP increase | (+)-Igmesine | - | Functional Assay | ~ 100 nM | |

| Monoamine Oxidase A (MAO-A) | (+)-Igmesine | - | Enzyme Inhibition | > 10 µM | [2] |

| Monoamine Oxidase B (MAO-B) | (+)-Igmesine | - | Enzyme Inhibition | > 10 µM | [2] |

| Serotonin Transporter (SERT) | (+)-Igmesine | Brain | Uptake Assay | Weak Inhibition | |

| Norepinephrine Transporter (NET) | (+)-Igmesine | - | Uptake Assay | Weak Effects | [2] |

Troubleshooting Guides

Issue 1: Unexpected effects on neuronal excitability.

Possible Cause: Off-target modulation of voltage-gated potassium (K+) or calcium (Ca2+) channels. (+)-Igmesine has been shown to inhibit voltage-activated K+ currents and its effects can be influenced by modulators of L-type and N-type voltage-dependent calcium channels.[3][4]

Troubleshooting Steps:

-

Confirm Sigma-1 Receptor Involvement: Use a selective sigma-1 receptor antagonist in a control experiment. If the unexpected effect persists, it is likely due to an off-target interaction.

-

Electrophysiological Characterization: Perform whole-cell patch-clamp electrophysiology to directly measure the effects of (+)-Igmesine on K+ and Ca2+ channel currents in your experimental system.

-

Use Channel Blockers: In functional assays, use specific blockers for different types of K+ and Ca2+ channels to identify the channel subtype being affected by (+)-Igmesine.

Issue 2: Altered serotonergic or noradrenergic signaling.

Possible Cause: Weak inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[2]

Troubleshooting Steps:

-

Concentration-Response Curve: Determine the IC50 of (+)-Igmesine for SERT and NET in your system to understand the concentration at which these off-target effects become significant.

-

Control for Transporter Inhibition: In behavioral or functional assays, compare the effects of (+)-Igmesine with those of known selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs).

-

Neurotransmitter Release and Uptake Assays: Directly measure the effect of (+)-Igmesine on serotonin and norepinephrine uptake and release using radiolabeled neurotransmitters or fluorescent substrates.

Issue 3: Discrepancies in results from NMDA receptor-dependent assays.

Possible Cause: Inhibition of the NMDA receptor/nitric oxide synthase/cGMP signaling pathway. (+)-Igmesine has been shown to block NMDA-induced increases in cGMP.[2]

Troubleshooting Steps:

-

Measure cGMP Levels: Directly quantify cGMP levels in your experimental system in the presence and absence of (+)-Igmesine and NMDA stimulation.

-

Control with a PDE Inhibitor: Use a phosphodiesterase (PDE) inhibitor to potentiate cGMP signaling and see if it reverses the effects of (+)-Igmesine.

-

Assess NMDA Receptor Function Directly: Use calcium imaging or electrophysiology to determine if (+)-Igmesine directly interacts with the NMDA receptor or acts downstream in the signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (SERT and NET)

This protocol is adapted for determining the binding affinity of this compound to the serotonin and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand: [³H]-Citalopram for SERT or [³H]-Nisoxetine for NET.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known inhibitor for non-specific binding), and 50 µL of radioligand at a concentration near its Kd.

-

Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Potassium (K+) Channels

This protocol can be used to assess the functional effects of this compound on voltage-gated potassium channels.

Materials:

-

Cells expressing the K+ channel of interest.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Patch pipettes (3-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

This compound.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a cell expressing the K+ channel of interest.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps to elicit K+ currents.

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record K+ currents at each concentration.

-

Wash out the drug with the external solution and record recovery currents.

-

Analyze the data to determine the effect of (+)-Igmesine on current amplitude, activation, and inactivation kinetics.

NMDA Receptor-Mediated cGMP Assay

This protocol allows for the functional assessment of this compound's effect on the NMDA receptor signaling pathway.

Materials:

-

Primary neuronal cultures or cell lines expressing NMDA receptors.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

NMDA and glycine (B1666218).

-

This compound.

-

cGMP enzyme immunoassay (EIA) kit.

-

Cell lysis buffer.

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a combination of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short period (e.g., 1-5 minutes).

-

Terminate the reaction by aspirating the medium and adding cell lysis buffer.

-

Collect the cell lysates.

-

Measure the cGMP concentration in the lysates using a cGMP EIA kit according to the manufacturer's instructions.

-

Generate a concentration-response curve to determine the IC50 of (+)-Igmesine for the inhibition of NMDA-induced cGMP production.

Visualizations

Caption: Troubleshooting logic for unexpected experimental outcomes.

Caption: Workflow for investigating potential off-target effects.

Caption: NMDA receptor-cGMP signaling pathway and the point of intervention by (+)-Igmesine.

References

- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.